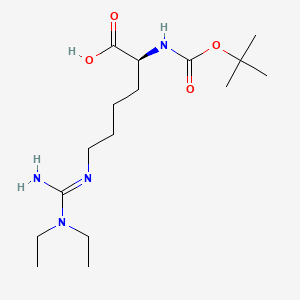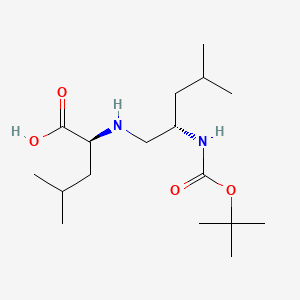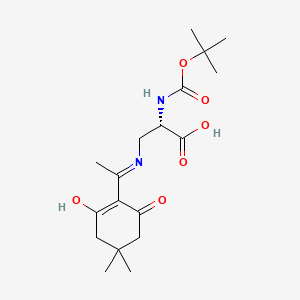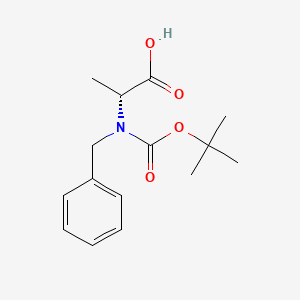
Boc,bzl-D-ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc,bzl-D-ala-OH” is a chemical compound with the empirical formula C15H21NO41. It has a molecular weight of 279.331. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
The synthesis of peptides like “Boc,bzl-D-ala-OH” often involves solid-phase peptide synthesis (SPPS) or solution phase synthesis23. In the case of Boc-SPPS, the Boc/Bzl strategy is employed for temporary/permanent functional group protection4. The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.
Molecular Structure Analysis
The SMILES string of “Boc,bzl-D-ala-OH” is CC@@HC(=O)OC(C)(C)C)C(O)=O1. The InChI is 1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s11.
Chemical Reactions Analysis
The formation of the amide bond is one of the fundamental reactions in organic synthesis5. In Boc-SPPS, the Boc and Bzl protecting groups are acid labile4. However, the Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.
Physical And Chemical Properties Analysis
“Boc,bzl-D-ala-OH” has a boiling point of 416.0±34.0 °C and a density of 1.146±0.06 g/cm36. Its pKa is 4.02±0.106.
科学的研究の応用
Peptide Synthesis and Modification
In peptide synthesis, the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups are widely utilized for their reliability, especially in the synthesis of long and difficult polypeptides. These protective groups facilitate alternative orthogonality regarding protecting groups and ease of producing C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) for HF cleavage in Boc solid-phase peptide synthesis is a critical step for removing side chain protecting groups and releasing the peptide from the resin, underscoring the central role of Boc,bzl-D-ala-OH in synthesizing complex peptides (Muttenthaler, Albericio, & Dawson, 2015).
Material Science and Engineering
In material science, compounds like Boc,bzl-D-ala-OH contribute to the development of highly cross-linked thermosetting resins and polymers. These materials demonstrate high storage moduli, maintaining structural integrity across a wide temperature range, and exhibit high thermal stability. The synthesis of such polymers involves reactions that are facilitated by the chemical properties of compounds protected by Boc and Bzl groups, highlighting their importance in creating materials with specific mechanical and thermal properties (Cheng et al., 2012).
Boron Neutron Capture Therapy (BNCT)
Boron neutron capture therapy, a cancer treatment method, benefits from research on boron-containing compounds for their potential as boron delivery agents. Compounds like Boc,bzl-D-ala-OH, while not directly mentioned, are analogous to those involved in synthesizing agents for BNCT. The development and optimization of boron delivery agents are critical for the advancement of BNCT, showcasing the broader implications of research on protected compounds (Barth, Mi, & Yang, 2018).
Electrochemical Applications
The exploration of boron-doped diamond as an electrode material for electrochemical applications reflects the ongoing research into advanced materials. While Boc,bzl-D-ala-OH is not directly used in these applications, the research ethos around manipulating chemical properties for specific functionalities is shared. Such studies aim to enhance electrochemical performance through material design, underscoring the importance of chemical modification in advancing technological applications (Cobb, Ayres, & Macpherson, 2018).
Safety And Hazards
将来の方向性
The future directions of “Boc,bzl-D-ala-OH” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that significant effort has been devoted to the optimization of solid-phase peptide synthesis (SPPS) to maximize the process to facilitate the synthesis of a desired peptide sequence, without extensive optimization or resynthesis4.
特性
IUPAC Name |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPVQDUOSMACR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc,bzl-D-ala-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

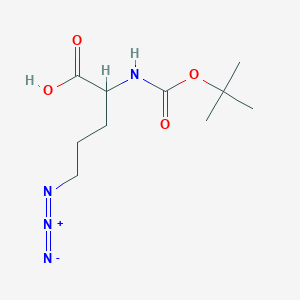
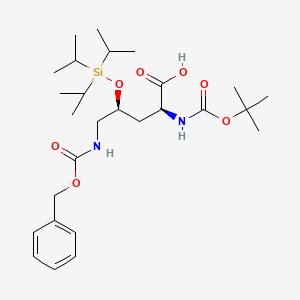
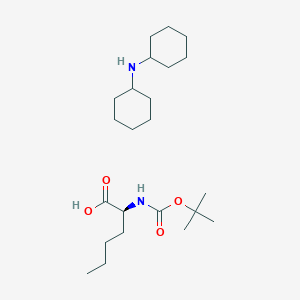
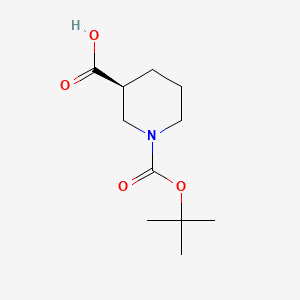
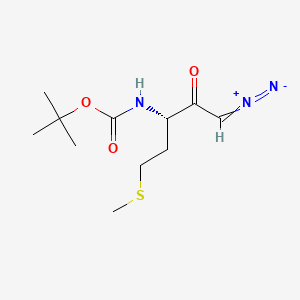
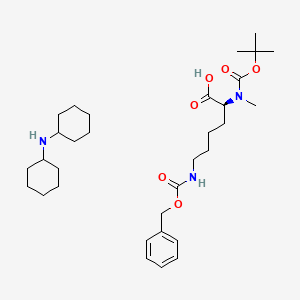
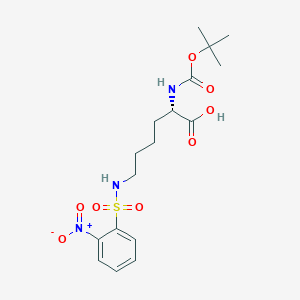
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)
